3-Chloro-5-fluorobenzylamine physical and chemical properties
3-Chloro-5-fluorobenzylamine physical and chemical properties
An In-Depth Technical Guide to 3-Chloro-5-fluorobenzylamine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluorobenzylamine is a halogenated aromatic amine that has emerged as a crucial building block in the landscape of modern medicinal chemistry. Its structural rigidity, combined with the unique electronic properties conferred by the meta-substituted chlorine and fluorine atoms, makes it a valuable synthon for creating complex molecular architectures. The presence of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making this compound particularly relevant in the design of novel therapeutics. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, an analysis of its chemical reactivity, and a discussion of its application as a key intermediate in the development of active pharmaceutical ingredients (APIs), notably in the field of kinase inhibitors.
Molecular and Physicochemical Profile
A precise understanding of the fundamental properties of 3-Chloro-5-fluorobenzylamine is paramount for its effective use in synthesis and research.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| CAS Number | 90390-33-3[1] |
| IUPAC Name | (3-chloro-5-fluorophenyl)methanamine |
| Molecular Formula | C₇H₇ClFN[1] |
| Molecular Weight | 159.59 g/mol [1] |
| SMILES | C1=C(C=C(C=C1F)Cl)CN |
| InChI | InChI=1S/C7H7ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 |
| InChIKey | XJCYOVBALKWQQC-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Form | Liquid | [2] |
| Color | Clear, light yellow | [2] |
| Boiling Point | 208.1 ± 25.0 °C | Predicted[2] |
| Density | 1.270 ± 0.06 g/cm³ | Predicted[2] |
| pKa | 8.51 ± 0.10 | Predicted[2] |
| Air Sensitivity | Sensitive | [2] |
Solubility and Storage
Based on its structure, which features a polar primary amine group and a nonpolar halogenated aromatic ring, 3-Chloro-5-fluorobenzylamine is expected to be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), methanol, and ethanol. Its solubility in water is anticipated to be limited.
Due to its sensitivity to air, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[2] For long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically at refrigerated temperatures (2–8 °C).
Synthesis and Purification
The most direct and reliable method for preparing 3-Chloro-5-fluorobenzylamine is through the chemical reduction of its corresponding nitrile, 3-chloro-5-fluorobenzonitrile. This precursor is commercially available and can be efficiently converted to the target amine using powerful reducing agents.
Rationale for Synthetic Route
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Reagents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., Borane-THF or Borane-dimethyl sulfide) are highly effective for this purpose. The borane-based reagents are often preferred for their milder reaction conditions and easier workup procedures compared to LiAlH₄. The following protocol details a robust method using a borane complex.
Caption: Workflow for the synthesis of 3-Chloro-5-fluorobenzylamine.
Detailed Experimental Protocol: Synthesis via Nitrile Reduction
Materials:
-
3-Chloro-5-fluorobenzonitrile[3]
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)[4]
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), e.g., 3M aqueous solution
-
Sodium Hydroxide (NaOH), e.g., 3M aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, inert atmosphere setup (nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-chloro-5-fluorobenzonitrile (1.0 eq) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the borane complex (e.g., BMS, approx. 1.1-1.5 eq) dropwise via a syringe. Causality: The slow addition at a reduced temperature is crucial to control the initial exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is fully consumed.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and cautiously quench it by the slow, dropwise addition of 3M HCl. This step hydrolyzes the intermediate borane-amine complex and should be performed in a fume hood due to the evolution of hydrogen gas. Continue stirring until gas evolution ceases.
-
Workup - Acid/Base Extraction: Transfer the mixture to a separatory funnel. Make the aqueous layer basic (pH > 10) by the careful addition of 3M NaOH. Causality: Basification deprotonates the ammonium salt, liberating the free amine into its organic-soluble form.
-
Extraction: Extract the aqueous layer three times with an organic solvent like DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Chloro-5-fluorobenzylamine.
-
Purification: The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel if necessary.
Spectroscopic Characterization (Predicted)
While a comprehensive public database of experimental spectra for this specific molecule is limited, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Key Predicted Signals |
| ¹H NMR | ~7.0-7.3 ppm: 3H, multiplet (aromatic protons).~3.8-3.9 ppm: 2H, singlet (benzylic -CH₂-).~1.5-2.0 ppm: 2H, broad singlet (amine -NH₂). |
| ¹³C NMR | ~161-164 ppm: (d, ¹JCF, C-F).~140-145 ppm: (Ar C-Cl & Ar C-CH₂N).~110-130 ppm: (other aromatic carbons).~45-46 ppm: (benzylic -CH₂-). |
| IR (cm⁻¹) | 3300-3400: Two sharp peaks (N-H stretch, primary amine).[5][6][7][8][9]3000-3100: (Aromatic C-H stretch).2800-2950: (Aliphatic C-H stretch).1570-1610: (C=C aromatic ring stretch).1200-1350: (Aromatic C-N stretch).[7][8][9]1000-1100: (C-F stretch).600-800: (C-Cl stretch). |
| Mass Spec (EI) | m/z 159/161: Molecular ion (M⁺) peak with ~3:1 ratio (³⁵Cl/³⁷Cl isotope pattern).m/z 124: Base peak, loss of -NH₂ group, forming the [C₇H₅ClF]⁺ fragment. |
Interpretation Notes:
-
¹H NMR: The aromatic region will show complex splitting due to H-H and H-F coupling. The benzylic protons (-CH₂-) are expected to be a singlet as there are no adjacent protons. The amine protons (-NH₂) typically appear as a broad singlet and can be exchanged with D₂O.[9]
-
¹³C NMR: The carbon attached to the fluorine will show a large coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of both halogen substituents.[10][11][12]
-
IR Spectroscopy: The most diagnostic feature is the pair of sharp peaks ("fangs") in the 3300-3400 cm⁻¹ region, which is characteristic of a primary amine's symmetric and asymmetric N-H stretches.[5][6][7]
-
Mass Spectrometry: The fragmentation is dominated by alpha-cleavage, leading to the loss of the amino group and the formation of a stable benzylic cation.[2][13][14][15][16] The presence of chlorine will be evident from the characteristic M+ and M+2 isotopic pattern.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 3-Chloro-5-fluorobenzylamine stems from the nucleophilic character of its primary amine group, which readily participates in a variety of bond-forming reactions.
Caption: General reactivity of 3-Chloro-5-fluorobenzylamine with common electrophiles.
Case Study: A Building Block for Kinase Inhibitors
Halogenated aromatic moieties are considered "privileged structures" in medicinal chemistry, particularly in the design of kinase inhibitors. The chlorine and fluorine atoms can form crucial halogen bonds or other non-covalent interactions within the ATP-binding pocket of kinases, enhancing binding affinity and selectivity.
3-Chloro-5-fluorobenzylamine is an ideal starting point for synthesizing inhibitors of enzymes like Rho-associated coiled-coil kinase (ROCK). ROCK inhibitors are a promising class of drugs for treating glaucoma by increasing aqueous humor outflow.[17][18][19][20][21]
Representative Protocol: Amide Coupling for API Synthesis
This protocol outlines a standard amide bond formation, a common step in constructing more complex drug candidates from 3-Chloro-5-fluorobenzylamine.
Materials:
-
3-Chloro-5-fluorobenzylamine
-
A carboxylic acid of interest (R-COOH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes. Causality: EDC and HOBt react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.
-
Amine Addition: Add 3-Chloro-5-fluorobenzylamine (1.1 eq) to the activated mixture, followed by the addition of a base such as TEA (2.0 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography or recrystallization.
Safety, Handling, and Storage
3-Chloro-5-fluorobenzylamine is a corrosive chemical and requires careful handling to ensure laboratory safety.
Table 4: GHS Hazard Information
| Hazard Class | Statement |
| Skin Corrosion | H314: Causes severe skin burns and eye damage |
| Eye Damage | H314: Causes severe skin burns and eye damage |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this chemical in a properly functioning chemical fume hood to avoid inhalation of vapors.
-
Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Avoid all skin contact.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
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